2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

Epoxy curing Thermal latency Pot life

Unmodified 2-ethyl-4-methylimidazole causes catastrophic one-component epoxy pot-life failure, with viscosity surging from 122 to 5175 Pa·s within 24 h at 25°C. The N-cyanoethyl substituent in 2E4MZ-CN (CAS 23996-25-0) suppresses room-temperature nucleophilicity while enabling rapid cure at 120°C. • >3-day RT pot life; 15-min complete cure at 120°C for RTM/VARI composites • Tg >155°C (DMA) at 4 wt% loading for electronic encapsulation • >6-month frozen shelf life for pre-formulated single-component logistics Batch-specific CoA ensures lot-to-lot consistency for automotive tier-supplier manufacturing.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 23996-25-0
Cat. No. B1329628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
CAS23996-25-0
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN1CCC#N)C
InChIInChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3
InChIKeyUIDDPPKZYZTEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2E4MZ-CN Identity and Core Chemistry


2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (syn. 1-cyanoethyl-2-ethyl-4-methylimidazole, 2E4MZ-CN, 1C2E4MIM) is an N-cyanoethyl-substituted imidazole derivative with molecular formula C9H13N3 and molecular weight 163.22 g/mol . The compound is a member of the 1-substituted imidazole class employed primarily as a thermal latent curing agent and accelerator for epoxy resin systems . Its defining structural feature is the electron-withdrawing cyanoethyl group on the imidazole N1 position, which is directly responsible for its differentiated latency profile relative to unsubstituted 2-ethyl-4-methylimidazole [1].

Why 2E4MIM Cannot Substitute 2E4MZ-CN


Unmodified 2-ethyl-4-methylimidazole (2E4MIM/EMI-24) exhibits high nucleophilic reactivity toward epoxy groups at ambient temperature, causing the viscosity of an epoxy-2E4MIM mixture to surge from 122.1 to 5175.4 Pa·s within a single day at 25°C, rendering it unusable in one-component formulations requiring workable open time [1]. The cyanoethyl modification in 2E4MZ-CN introduces both electron-withdrawing inductive and steric effects that suppress room-temperature reactivity without sacrificing rapid cure at elevated temperatures (~120°C) [2]. Consequently, generic substitution with unsubstituted 2-ethyl-4-methylimidazole leads to catastrophic pot-life failure in any application demanding single-component storage stability. Even among cyanoethyl-substituted imidazoles, differences in backbone substitution (e.g., 2-phenyl vs. 2-ethyl-4-methyl) produce distinct latency-activation temperature trade-offs that directly govern process compatibility [3].

2E4MZ-CN: Key Evidence vs. Analogs


Extended Pot Life vs. 2E4MIM

In a direct head-to-head comparison using identical DGEBA epoxy resin formulations (4 wt% imidazole loading) at 25°C, the unmodified 2-ethyl-4-methylimidazole (2E4MIM) system exhibited a viscosity increase from 122.1 Pa·s to 5175.4 Pa·s within only one day. In contrast, the 2E4MZ-CN (1C2E4MIM) system showed a significantly slower viscosity rise, with substantial increase observable only on the third day [1]. The authors explicitly attributed the 2E4MIM system's failure to 'unacceptable pot life' and excluded it from further study, while the 2E4MZ-CN system was successfully advanced to composite fabrication [1].

Epoxy curing Thermal latency Pot life

Glass Transition Temperature Advantage vs. 2E4MIM

When cured under identical conditions, the 2E4MZ-CN (1C2E4MIM)-cured epoxy exhibited a higher glass transition temperature than the 2-ethyl-4-methylimidazole (2E4MIM)-cured system, as reported in the same head-to-head study [1]. Independent work on the DGEBA/1C2E4MIM system confirmed Tg values exceeding 155°C at 4 wt% loading, achieving a plateau indicative of complete crosslinking within 15 minutes at 120°C [2]. By comparison, 2E4MIM-cured epoxy systems typically exhibit lower Tg due to incomplete network formation and side reactions from uncontrolled exotherms [1].

Glass transition temperature Thermoset properties Crosslink density

Thermal Latency Ranking in Epoxy-Phenolic Systems

In a systematic study of 1-substituted imidazole derivatives as thermal latent catalysts for DGEBA-phenolic resin polymerization, 2E4MZ-CN (compound 2) was ranked against unsubstituted imidazole and other derivatives based on cure activation energy and viscosity-storage time. The thermal latency order was: 1-tosylimidazole > 1,1'-oxalyldiimidazole > BPH > 1-tritylimidazole > N-phenyl-imidazole-1-carboxamide > 3-(diphenylphosphinoyl)imidazole > tert-butyl-1H-imidazole-1-carboxylate > 2E4MZ-CN (2) > 1-[(pivalyloxy)methyl]imidazole > imidazole (1) [1]. 2E4MZ-CN thus occupies an intermediate latency position, providing meaningful latency improvement over unmodified imidazole while retaining practical cure reactivity—unlike several higher-latency derivatives that require excessively high activation temperatures [1].

Thermal latency ranking Epoxy-phenolic resin Activation energy

Fast Cure Profile Retention

A critical differentiator of 2E4MZ-CN relative to other chemically modified latent imidazoles is that the cyanoethyl electron-withdrawing group enhances room-temperature latency without proportionally retarding high-temperature reactivity. DSC isothermal analysis at 120°C demonstrated that the DGEBA/1C2E4MIM system reaches a complete degree of cure within 15 minutes at 4–6 wt% loading, as evidenced by Tg plateauing at >155°C [1]. This contrasts with many alternative latency modifications (e.g., metal complexation, encapsulation) that shift cure exotherm peaks 35–49°C higher and extend required cure times [2], and with bulkier N-substituents that sacrifice cure speed for latency [3].

Fast curing Single-component epoxy DSC isothermal cure

Long-Term Frozen Shelf Life

The DGEBA/1C2E4MIM single-component epoxy system demonstrated shelf life exceeding 4 days at room temperature (23 ± 2°C) and greater than 6 months when stored at −18°C, based on rheological viscosity monitoring until reaching 1000 Pa·s [1]. This is a direct consequence of the cyanoethyl group's electron-withdrawing effect reducing imidazole nucleophilicity at ambient and sub-ambient temperatures. The −18°C long-term stability is critical for commercial one-component epoxy products shipped and stored under refrigeration, enabling pre-mixed, ready-to-use formulations [2].

Shelf life One-component epoxy Frozen storage stability

Flexural Strength vs. 2E4MIM-Cured System

In the direct head-to-head comparison between 2E4MZ-CN (1C2E4MIM) and 2-ethyl-4-methylimidazole (2E4MIM), the 2E4MZ-CN-cured epoxy exhibited higher flexural strength when both systems were cured under identical conditions [1]. The authors attributed this to the controlled curing profile of 2E4MZ-CN, which avoids the uncontrolled exothermic runaway and consequent network defects that plague the highly reactive 2E4MIM system. Flexural strength of the 4 wt% 1C2E4MIM neat resin was reported at 127.2 MPa—a value that decreased to 108.6 MPa after hot-wet aging (48 h boiling water), demonstrating a retention ratio of approximately 85% under aggressive hygrothermal conditions [1].

Flexural strength Mechanical properties Cured epoxy

2E4MZ-CN Application Scenarios


Automotive Composite Liquid Molding

The >3-day room-temperature pot life combined with 15-minute complete cure at 120°C makes 2E4MZ-CN uniquely suited for vacuum-assisted resin infusion (VARI) and resin transfer molding (RTM) of automotive structural composites. The DGEBA/1C2E4MIM system produced carbon fiber-reinforced composites with tensile strength of 631 MPa, compressive strength of 310 MPa, and flexural strength of 661 MPa—all exceeding the performance of a commercial benchmark automotive epoxy resin (6808 resin: 374 MPa tensile, 308 MPa compressive) [1]. The >6-month frozen shelf life enables pre-formulated, single-component logistics critical for automotive tier-supplier manufacturing workflows [2].

High-Tg Electronic Encapsulation

The Tg exceeding 155°C achieved with 4 wt% 2E4MZ-CN loading, verified by DMA, positions this compound for electronic encapsulation applications requiring high thermal stability [1]. Compared to unmodified 2-ethyl-4-methylimidazole, which generates uncontrolled exotherms and lower Tg, 2E4MZ-CN provides the thermal-mechanical performance necessary for power electronics, IC packaging, and under-hood sensors [2]. The controlled exotherm profile avoids localized hot spots that cause degradation in thicker encapsulation sections—a documented limitation of the unmodified 2E4MZ analog [3].

Imidazole-Copper(II) Complex Precursor

2E4MZ-CN serves as the precursor ligand for liquid imidazole-copper(II) complexes (Complex-L, 7:1 ligand-to-metal ratio) that exhibit distinctly prolonged pot life at both 25°C and 60°C compared to uncomplexed 2E4MZ-CN [1]. The resulting complex retains miscibility with epoxy resins and produces cured materials with Tg and tensile properties comparable to the parent 2E4MZ-CN system [1]. The solid complex variant (Complex-S) applied to glass fiber composites yields superior flexure strength relative to uncomplexed 2E4MZ-CN while extending room-temperature shelf life [2]. This derivatization pathway is unique to cyanoethyl-substituted imidazoles and not accessible with unsubstituted 2-ethyl-4-methylimidazole, which forms precipitates rather than homogeneous liquid complexes.

Catalyst for Printed Thermoelectric Generators

2E4MZ-CN (designated EMIP) has been demonstrated as the curing catalyst in a screen-printable thermoelectric ink formulation for wearable multi-functional double-chain thermoelectric generators (DC-ThEG) [1]. The formulation—comprising PPGDGE, BPFDGE, MHHPA anhydride hardener, and EMIP catalyst at a 30.2:30.2:38.6:1 weight ratio—enabled successful printing of n-type (Bi₂Te₂.₇Se₀.₃) and p-type (Sb₂Te₃) thermoelectric materials on flexible polyimide substrates [1]. This application leverages the compound's latency, which prevents premature curing during ink preparation and screen-printing, followed by controlled thermal activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.